An In-depth Technical Guide to 5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid
An In-depth Technical Guide to 5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a fluorinated phenyl group attached to an oxazole carboxylic acid core, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological significance, offering a foundational resource for professionals in pharmaceutical and chemical research.
Introduction to the 1,3-Oxazole Scaffold
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a common feature in numerous natural products and synthetic molecules that exhibit a wide range of biological activities.[1] The presence of the oxazole moiety can confer favorable pharmacokinetic properties and provides a rigid framework for the precise orientation of functional groups, which is crucial for molecular recognition and interaction with biological targets. Compounds incorporating the 1,3-oxazole core are investigated for various therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[1][2]
Physicochemical Properties of 5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
Molecular Structure and Weight
The molecular structure of 5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid consists of a central 1,3-oxazole ring. A 3-fluorophenyl group is attached at the 5-position, and a carboxylic acid group is at the 4-position.
Key Identifiers and Properties:
| Property | Value | Source |
| Molecular Formula | C10H6FNO3 | [3] |
| Molecular Weight | 207.16 g/mol | [3][4][5] |
| CAS Number | 1083401-22-2 | [3] |
| IUPAC Name | 5-(3-fluorophenyl)-1,3-oxazole-4-carboxylic acid | |
| SMILES | C1=CC(=CC(=C1)F)C2=C(N=CO2)C(=O)O | |
| InChI | InChI=1S/C10H6FNO3/c11-7-4-2-1-3-6(7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) |
Note: Data for the 2-fluorophenyl isomer is also available and has a molecular weight of 207.16 g/mol .[4]
Computed Properties
Computational models provide valuable insights into the behavior of a molecule.
| Descriptor | Value |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area (TPSA) | 63.33 Ų |
| LogP | 2.1789 |
These values are for the isomeric 5-(4-Fluorophenyl)oxazole-4-carboxylic acid and are expected to be similar for the 3-fluoro isomer.[5]
Synthesis Strategies
A common strategy involves the construction of the oxazole ring from acyclic precursors. For instance, the Robinson-Gabriel synthesis involves the cyclodehydration of N-acyl-α-amino ketones.[1] Another approach is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC).[1] More contemporary methods focus on direct transformations from carboxylic acids.[6][7]
A plausible synthetic workflow for 5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is outlined below.
Caption: A potential synthetic pathway to the target molecule.
Applications in Research and Drug Development
The 1,3-oxazole core is a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive compounds.[1] Derivatives of oxazole-4-carboxylic acid are explored for a range of therapeutic applications.
Antimicrobial and Antifungal Activity
Many compounds containing a 1,3-oxazole motif are known to be active ingredients in antimicrobial and antifungal drugs.[1] The structural features of 5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid make it a candidate for investigation in the development of new agents to combat drug-resistant bacterial and fungal strains.[1]
Anticancer Potential
Recent studies have highlighted the anticancer properties of various 1,3-oxazole derivatives. For example, novel 4-arylsulfonyl-1,3-oxazoles have been synthesized and evaluated for their anticancer activities against a panel of human cancer cell lines.[8][9][10] Some of these compounds have shown cytostatic or cytotoxic effects, suggesting that the oxazole scaffold can be a promising starting point for the design of new anticancer agents.[8][9]
Anti-inflammatory Properties
The oxazole ring is also found in compounds with anti-inflammatory activity.[2] The unique electronic and structural properties of the fluorophenyl group in conjunction with the oxazole carboxylic acid core could lead to the discovery of novel anti-inflammatory agents.
Experimental Protocols and Handling
Safety and Handling
Based on data for isomeric compounds, 5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is classified as an irritant.[3] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.
GHS Hazard Statements for a related isomer include:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Analytical Characterization
The structural elucidation and purity assessment of 5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid would typically involve a combination of spectroscopic and chromatographic techniques.
Standard Analytical Workflow:
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- 2. chemimpex.com [chemimpex.com]
- 3. 1083401-22-2 Cas No. | 5-(3-Fluorophenyl)-oxazole-4-carboxylic acid | Matrix Scientific [matrixscientific.com]
- 4. 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | C10H6FNO3 | CID 22714196 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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